molecular formula C17H12O4 B15113440 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B15113440
M. Wt: 280.27 g/mol
InChI Key: NPHKQWBQYOBTKH-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an indene-dione core, with hydroxy and methoxy substituents on the benzylidene ring. Its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with indene-1,3-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the indene-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-formyl-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione.

    Reduction: Formation of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3-diol.

    Substitution: Formation of 2-(4-alkoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with cellular nucleophiles, particularly thiols. The compound’s α,β-unsaturated ketone moiety can undergo Michael addition with thiol groups in proteins, leading to the formation of covalent adducts. This interaction can disrupt protein function and induce apoptosis in cancer cells . Additionally, the compound may modulate the expression of microRNAs and other genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their core structures and specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-21-15-9-10(6-7-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHKQWBQYOBTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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